molecular formula C65H60ClN10O14P B12745071 Einecs 298-193-1 CAS No. 93778-55-3

Einecs 298-193-1

Cat. No.: B12745071
CAS No.: 93778-55-3
M. Wt: 1271.7 g/mol
InChI Key: GJPKLHJDYSCXKA-QYPFEOFQSA-N
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Description

Fundamental Role in Peptide Chemistry and Biomolecular Synthesis

The primary role of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine 1,1-dimethylethyl ester lies in its application as a building block in solid-phase peptide synthesis (SPPS). chemimpex.com SPPS is a cornerstone of modern biochemistry and pharmaceutical research, enabling the artificial production of peptides and proteins. In this methodology, an amino acid is covalently attached to an insoluble polymer support, and the peptide chain is assembled in a stepwise manner. sigmaaldrich.com

The Fmoc group on the nitrogen atom of the phenylalanine derivative prevents unwanted reactions at the amino group during the coupling of the next amino acid in the sequence. bldpharm.com Once the coupling reaction is complete, the Fmoc group can be readily removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a suitable solvent, to expose the amino group for the subsequent coupling step. alfa-chemistry.com This process is repeated until the desired peptide sequence is assembled. The tert-butyl ester protecting the carboxylic acid group is stable to the basic conditions used for Fmoc removal but can be cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), at the end of the synthesis to yield the final peptide. peptide.com This orthogonality of the protecting groups is a key principle in modern peptide synthesis, allowing for selective deprotection and chain elongation. rsc.org

The use of the tert-butyl ester in conjunction with the Fmoc group offers several advantages. The bulky tert-butyl group can enhance the solubility of the protected amino acid in organic solvents commonly used in SPPS. chemimpex.com Furthermore, it provides robust protection of the C-terminus throughout the synthesis, preventing side reactions.

Historical Development and Evolution of Fluorenylmethyloxycarbonyl (Fmoc) Chemistry

The journey of peptide synthesis has been marked by the continuous development of more efficient and reliable methods. In the early 20th century, Emil Fischer laid the groundwork for peptide synthesis. chemimpex.com A significant breakthrough came in 1932 when Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Z or Cbz) group for the protection of α-amino groups. However, it was the development of solid-phase peptide synthesis (SPPS) by Bruce Merrifield in 1963, for which he was awarded the Nobel Prize in Chemistry in 1984, that revolutionized the field. chemimpex.com

Initially, SPPS predominantly utilized the tert-butyloxycarbonyl (Boc) protecting group for the α-amino function, which required acidic conditions for its removal. chemimpex.com While successful, the repeated use of strong acids could lead to the degradation of sensitive peptide sequences. In 1970, Louis A. Carpino and Grace Y. Han introduced the 9-fluorenylmethyloxycarbonyl (Fmoc) group as a base-labile alternative. This was a landmark development as it offered a milder and orthogonal protecting group strategy.

The adoption of the Fmoc group for solid-phase applications in the late 1970s, particularly the Fmoc/tBu strategy developed by Meienhofer and coworkers in 1978, marked a significant evolution in peptide synthesis. This approach provided a more flexible and less harsh alternative to the Boc/Bzl strategy, as the final cleavage of the peptide from the resin and the removal of side-chain protecting groups could be achieved with trifluoroacetic acid (TFA), avoiding the use of the more hazardous hydrogen fluoride (B91410) (HF). d-nb.info The milder conditions of Fmoc chemistry proved to be particularly advantageous for the synthesis of complex and modified peptides, such as those containing post-translational modifications like phosphorylation and glycosylation, which are often unstable under the harsh acidic conditions of Boc chemistry. d-nb.infonih.gov By the mid-1990s, Fmoc chemistry had become the dominant method for peptide synthesis in many laboratories.

Overview of Current Research Trajectories Involving Fmoc-Protected Amino Acid Esters

The versatility of Fmoc-protected amino acid esters continues to drive innovation in various scientific disciplines. Current research is focused on several key areas:

Drug Discovery and Development: Fmoc-protected amino acid esters are instrumental in the synthesis of peptide-based therapeutics. chemimpex.comnih.gov These peptides are being investigated for a wide range of applications, including in oncology and immunology. chemimpex.com The ability to synthesize complex and modified peptides with high purity allows for the exploration of novel drug candidates with enhanced efficacy and specificity. chemimpex.com Recent research has also explored the use of Fmoc-amino acid derivatives as selective inhibitors of enzymes like butyrylcholinesterase, which is relevant for neurodegenerative diseases. researchgate.net

Synthesis of Modified and Complex Peptides: Researchers are continuously pushing the boundaries of peptide synthesis to create molecules with novel properties. This includes the incorporation of non-natural amino acids, post-translational modifications, and the synthesis of cyclic and stapled peptides to enhance stability and biological activity. nih.govoup.com Fmoc-protected amino acid esters are crucial for these advanced synthetic strategies due to the mild conditions of the Fmoc/tBu approach. d-nb.info

Green and Sustainable Chemistry: The traditional methods of peptide synthesis often involve the use of large quantities of hazardous solvents. A significant trend in current research is the development of more environmentally friendly and sustainable synthetic protocols. This includes the development of in-situ Fmoc removal protocols to reduce solvent waste and the exploration of greener solvent systems. tandfonline.com Researchers are also designing novel water-soluble protecting groups derived from the Fmoc scaffold, such as the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group, to enable peptide synthesis in aqueous media. rsc.org

Materials Science: Self-assembling peptides and amino acid derivatives are being explored for the creation of novel biomaterials with applications in tissue engineering and nanotechnology. Fmoc-protected amino acids, including aliphatic ones, have been shown to self-assemble into diverse nanostructures. pharmaffiliates.com

Data Tables

Table 1: Properties of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine

PropertyValueReference(s)
Molecular Formula C₂₄H₂₁NO₄ chembk.comspectrumchemical.com
Appearance White to off-white crystalline powder chembk.com
Melting Point Approximately 174-180 °C chembk.com
CAS Number 35661-40-6 spectrumchemical.com

Table 2: Historical Milestones in Peptide Synthesis

YearMilestoneKey Contributor(s)Reference(s)
1902Initial work on peptide synthesisEmil Fischer chemimpex.com
1932Introduction of the benzyloxycarbonyl (Z) protecting groupMax Bergmann & Leonidas Zervas
1963Development of solid-phase peptide synthesis (SPPS)R. Bruce Merrifield chemimpex.com
1970Introduction of the fluorenylmethyloxycarbonyl (Fmoc) protecting groupLouis A. Carpino & Grace Y. Han
1978Development of the Fmoc/tBu strategy for SPPSMeienhofer and coworkers

Properties

CAS No.

93778-55-3

Molecular Formula

C65H60ClN10O14P

Molecular Weight

1271.7 g/mol

IUPAC Name

[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-(4-chlorophenoxy)phosphoryl]oxymethyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl] benzoate

InChI

InChI=1S/C65H60ClN10O14P/c1-39(2)60(77)73-64-72-59-56(62(79)74-64)70-38-76(59)53-32-49(88-63(80)41-16-10-6-11-17-41)52(87-53)35-85-91(81,89-48-30-24-45(66)25-31-48)90-50-33-54(75-37-69-55-57(67-36-68-58(55)75)71-61(78)40-14-8-5-9-15-40)86-51(50)34-84-65(42-18-12-7-13-19-42,43-20-26-46(82-3)27-21-43)44-22-28-47(83-4)29-23-44/h5-31,36-39,49-54H,32-35H2,1-4H3,(H,67,68,71,78)(H2,72,73,74,77,79)/t49-,50-,51+,52+,53+,54+,91?/m0/s1

InChI Key

GJPKLHJDYSCXKA-QYPFEOFQSA-N

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COP(=O)(O[C@H]4C[C@@H](O[C@@H]4COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)N8C=NC9=C(N=CN=C98)NC(=O)C1=CC=CC=C1)OC1=CC=C(C=C1)Cl)OC(=O)C1=CC=CC=C1

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COP(=O)(OC4CC(OC4COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)N8C=NC9=C(N=CN=C98)NC(=O)C1=CC=CC=C1)OC1=CC=C(C=C1)Cl)OC(=O)C1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Derivatization of Fmoc L Phenylalanine Tert Butyl Ester

Stereo- and Chemoselective Synthesis of the Ester Moiety

The synthesis of Fmoc-L-Phenylalanine tert-butyl ester necessitates precise control over stereochemistry to maintain the L-configuration of the parent amino acid, which is critical for the biological activity of the final peptide. The esterification of the carboxylic acid of L-phenylalanine to its tert-butyl ester is a key step. One common method involves the reaction of L-phenylalanine with isobutylene (B52900) in the presence of an acid catalyst, such as p-toluenesulfonic acid (PTSA) or sulfuric acid. google.com This reaction must be carefully controlled to prevent racemization.

Another approach for the chemoselective esterification in the presence of other functional groups involves the use of tert-butyl alcohol and a coupling agent. However, direct esterification methods are often preferred for their atom economy. The inherent steric hindrance of the tert-butyl group can make esterification challenging, requiring optimized reaction conditions.

The optical purity of the resulting amino acid ester is paramount. Enantiomeric excess can often be enhanced through recrystallization of the N-Fmoc protected α-amino acid tert-butyl ester. researchgate.net This process can effectively remove trace amounts of the D-enantiomer, yielding a product with high optical purity suitable for peptide synthesis. researchgate.net

Optimized Protocols for the Preparation of Fmoc-L-Phenylalanine 1,1-Dimethylethyl Ester

The preparation of Fmoc-L-Phenylalanine 1,1-dimethylethyl ester (Fmoc-L-Phe-OtBu) involves two main stages: the synthesis of the L-Phenylalanine tert-butyl ester and the subsequent protection of the amino group with the Fmoc moiety.

For the esterification, a process for preparing amino acid tert-butyl ester hydrochloride salts involves reacting the amino acid with isobutylene using an acid catalyst. google.com Following the formation of the tert-butyl ester, it is converted to its hydrochloride salt. google.com

The subsequent N-protection with the Fmoc group is typically achieved by reacting the L-phenylalanine tert-butyl ester with an activated Fmoc reagent, such as Fmoc-Cl (9-fluorenylmethyl chloroformate) or Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide), in the presence of a base like sodium carbonate or diisopropylethylamine (DIEA). chemicalbook.com The reaction is generally performed in an aprotic solvent like dioxane or dimethylformamide (DMF). chemicalbook.com Optimization of this step focuses on achieving high yields while preventing side reactions. For instance, a detailed procedure involves dissolving L-phenylalanine in a mixture of dioxane and aqueous sodium carbonate, followed by the addition of Fmoc-Cl in dioxane and stirring at controlled temperatures. chemicalbook.com

An alternative optimized, one-step preparation for 1,1-dimethylallyl (DMA) esters of Fmoc-protected amino acids has been developed, which may offer insights into similar esterifications. nih.gov Furthermore, efficient multigram syntheses of other Fmoc-protected amino acids, such as Fmoc-L-homopropargylglycine-OH, have been optimized to ensure high material throughput and avoid racemization, with principles that can be applied to the synthesis of Fmoc-L-Phe-OtBu. nih.gov

Parameter Optimized Condition Reference
Esterification Reactant Isobutylene google.com
Esterification Catalyst p-Toluenesulfonic acid (PTSA) google.com
Fmoc Protection Reagent Fmoc-Cl or Fmoc-OSu chemicalbook.com
Solvent for Fmoc Protection Dioxane/Water or DMF chemicalbook.com
Base for Fmoc Protection Sodium Carbonate or DIEA chemicalbook.com
Purification Recrystallization researchgate.net

Solid-Phase Peptide Synthesis (SPPS) Applications Incorporating Fmoc-L-Phenylalanine 1,1-Dimethylethyl Ester

Fmoc-L-Phe-OtBu is a valuable building block in Fmoc-based solid-phase peptide synthesis (SPPS), a methodology that has become the standard for creating peptides in a laboratory setting. chemimpex.comnih.gov In SPPS, the peptide is assembled sequentially while one end is anchored to an insoluble polymer support, or resin. iris-biotech.demdpi.com The Fmoc/tBu strategy provides an orthogonal protection scheme, where the base-labile Fmoc group is used for temporary N-terminal protection, and acid-labile groups like tert-butyl are used for side-chain and C-terminal protection. iris-biotech.deiris-biotech.de

Resin Selection and Loading Strategies

The choice of resin is critical for a successful SPPS. Common resins used in Fmoc chemistry include Wang resin and Rink Amide resin. ethz.chbiosynth.com The loading of the first amino acid, in this case, a C-terminally protected phenylalanine, onto the resin is a crucial step. For instance, Fmoc-L-Phe-OH can be loaded onto a 2-chlorotrityl chloride (2-CTC) resin to later facilitate the synthesis of a dipeptide. ub.edu The loading efficiency and the prevention of racemization during this step are key considerations. The swelling capacity of the resin in various solvents, such as DMF or DMSO, also plays a significant role in the efficiency of the synthesis. tandfonline.com

Coupling Reagent Optimization for Efficient Amide Bond Formation

The formation of the amide (peptide) bond between the incoming Fmoc-amino acid and the deprotected N-terminus of the resin-bound peptide is the core reaction in SPPS. A variety of coupling reagents have been developed to facilitate this reaction with high efficiency and minimal racemization. Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) and uronium/aminium salts such as HBTU (O-(Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure. nih.govnih.govpeptide.com

The choice of coupling reagent and the presence of a base can influence the rate of racemization, especially for sensitive amino acids. nih.govresearchgate.net For example, base-free coupling conditions using DIC and HOBt have been shown to reduce racemization to a negligible extent. nih.gov The optimization of coupling conditions is crucial for the synthesis of complex peptides.

Coupling Reagent Additive Base (if used) Key Feature Reference
TBTUHOBtDIPEAHigh yield in solution phase. nih.gov
DICHOBtNoneSuppresses racemization in SPPS. nih.gov
HBTUHOBtDIPEAStandard for iterative peptide assembly. nih.gov
EDCIHOBtDIPEAUsed in solution phase synthesis. nih.gov

Deprotection Schemes and Side-Chain Compatibility

The Fmoc protecting group is removed at the beginning of each coupling cycle using a solution of a secondary amine, typically 20-40% piperidine (B6355638) in DMF. iris-biotech.descholaris.ca This deprotection step must be efficient and complete to avoid the formation of deletion sequences. iris-biotech.de The compatibility of this basic deprotection with other protecting groups on the peptide is a hallmark of the Fmoc strategy.

Side-chain protecting groups, such as the tert-butyl (tBu) group for serine, threonine, aspartic acid, and glutamic acid, are stable to the piperidine treatment. iris-biotech.depeptide.com These acid-labile groups, along with the C-terminal tert-butyl ester, are typically removed in the final step of the synthesis during cleavage from the resin. This is accomplished using a strong acid, most commonly trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions. iris-biotech.de The orthogonality of the Fmoc/tBu protection scheme allows for the synthesis of complex peptides with a wide variety of functionalized amino acids. nih.gov

Solution-Phase Peptide Synthesis Methodologies

While SPPS is the dominant method for peptide synthesis, solution-phase peptide synthesis (SolPS) remains a valuable technique, particularly for the large-scale production of shorter peptides. L-Phenylalanine tert-butyl ester and its Fmoc-protected derivative are also utilized in SolPS. chemicalbook.comscientificlabs.co.uksigmaaldrich.com

In SolPS, all reactants are dissolved in a suitable solvent. The synthesis of dipeptides, for example, can be achieved by coupling an N-protected amino acid with a C-protected amino acid in solution. bachem.com For instance, Fmoc-protected amino acids can be coupled with L-Phenylalanine methyl ester in the presence of coupling reagents like TBTU, HOBt, and DIPEA in a solvent such as DMF. nih.gov A general procedure for synthesizing Fmoc-protected peptide tert-butyl esters involves reacting an Fmoc-protected amino acid with an amino acid tert-butyl ester hydrochloride using EDCI and HOBT as coupling agents. nih.gov

A significant challenge in SolPS is the purification of the product after each step. However, recent advancements, such as liquid-phase peptide synthesis (LPPS) which uses a soluble tag for easy purification, aim to combine the advantages of both solid-phase and solution-phase techniques. mdpi.com

An article on the chemical compound with EINECS number 298-193-1 cannot be generated as requested. Investigations into chemical databases have revealed a significant discrepancy regarding the identity of this compound.

Initial searches suggested that EINECS 298-193-1 may be associated with the compound 3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT). However, the subject of the requested article is "Fmoc-L-Phenylalanine tert-Butyl Ester."

Further verification against official chemical registries, including the European Chemicals Agency (ECHA) and PubChem, did not provide a conclusive link between this compound and Fmoc-L-phenylalanine tert-butyl ester. The CAS numbers associated with Fmoc-L-phenylalanine tert-butyl ester and its related derivatives are not aligned with the provided EINECS number.

Due to this ambiguity and the conflicting information from various sources, it is not possible to proceed with the generation of a scientifically accurate article on "Fmoc-L-Phenylalanine tert-Butyl Ester" under the designation of this compound. Providing an article based on an unconfirmed chemical identity would be misleading and scientifically unsound.

Applications in Advanced Peptide and Protein Engineering

Strategic Use as a Building Block for Complex Peptide and Peptidomimetic Structures

The primary application of Bpa derivatives is as a fundamental building block in the chemical synthesis of peptides. smolecule.com Specifically, Fmoc-4-benzoyl-L-phenylalanine is widely employed in solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of intricate peptide sequences with high purity and yield. chemimpex.compeptide.com The Fmoc protecting group is essential for the temporary protection of the amino group during the stepwise elongation of the peptide chain.

The incorporation of the benzoylphenylalanine moiety can enhance the stability and solubility of the resulting peptides. chemimpex.com This characteristic makes it an ideal choice for researchers in medicinal chemistry and biochemistry aiming to create novel therapeutic agents. chemimpex.com By serving as a structural component, Bpa facilitates the development of complex peptide structures and peptidomimetics designed to target specific biological pathways, thereby contributing to advancements in drug design. chemimpex.comchemimpex.com

Contribution to Unnatural Amino Acid Incorporation in Designed Sequences

4-Benzoyl-L-phenylalanine is classified as an unnatural or non-canonical amino acid (ncAA), meaning it is not one of the 20 common amino acids that constitute natural proteins. researchgate.net Its incorporation into peptide and protein sequences is a powerful method for introducing novel chemical functionalities. nih.govnih.gov This can be achieved through two primary routes:

Chemical Synthesis : During SPPS, Fmoc-Bpa-OH can be coupled at any desired position in the peptide sequence just like any other amino acid, offering complete control over its placement.

Genetic Code Expansion : In living cells (such as E. coli or mammalian cells), Bpa can be site-specifically incorporated into proteins. researchgate.netnih.gov This sophisticated technique involves an engineered pair of an aminoacyl-tRNA synthetase (aaRS) and a transfer RNA (tRNA) that recognizes a stop codon (e.g., the amber codon, TAG) repurposed to encode Bpa. researchgate.netacs.org

This ability to precisely insert a photoreactive handle into a protein's structure in vivo and in vitro has revolutionized the study of protein interactions and function. nih.govnih.gov

Facilitation of Chemical Ligation and Convergent Synthesis Strategies

Convergent synthesis, where smaller, independently synthesized peptide fragments are joined together, is an efficient strategy for producing large proteins. Native Chemical Ligation (NCL) is a prominent method for achieving this, involving the reaction between a peptide with a C-terminal thioester and another with an N-terminal cysteine. nih.gov

While the benzophenone (B1666685) group of Bpa does not directly participate in the NCL reaction mechanism, its stable nature allows it to be incorporated into the peptide fragments that are used in these ligation strategies. pnas.org Peptides containing Bpa can be synthesized via SPPS and then utilized in NCL protocols to assemble larger, functional proteins. nih.gov Furthermore, derivatives of Bpa have been designed to include additional functionalities, such as "clickable" alkyne groups. nih.govrsc.org These groups allow for conjugation to other molecules or fragments via click chemistry, providing an alternative and highly efficient convergent synthesis pathway. nih.gov

Role in the Generation of Functionalized Peptide Probes and Bioconjugates

The benzophenone moiety is the key functional group that makes Bpa exceptionally useful for creating specialized molecular probes and bioconjugates. chemimpex.com This group is relatively stable but becomes highly reactive upon exposure to long-wave UV light (approximately 350-365 nm), a property that is exploited in photoaffinity labeling (PAL). nih.govpnas.org

Photoaffinity labeling is a powerful technique used to identify and map the interactions between a bioactive molecule (like a peptide) and its biological target (like a receptor protein). nih.govnih.gov By incorporating Bpa into a peptide ligand, a photoactive probe is created. thermofisher.com

Upon UV irradiation, the benzophenone group enters an excited triplet state. This highly reactive species can then form a stable, covalent bond with nearby amino acid residues (primarily C-H bonds) in the binding partner. nih.govpnas.org This effectively "captures" the transient interaction, allowing researchers to identify the binding site or even the binding partner itself. smolecule.com The chemical stability of benzophenones and their activation by light that is not damaging to proteins make Bpa a preferred choice for these studies. nih.gov

Table 1: Research Findings on Bpa-Containing Photoactive Peptides

Study FocusPeptide ProbeTargetKey FindingCitation
Enzyme-Substrate InteractionBpa-substituted K-Ras4b peptide analoguesRas converting enzyme (Rce1p)Incorporation of Bpa directly into the peptide substrate significantly increased photolabeling efficiency compared to probes where the photophore was on an isoprenoid tag. nih.gov
Peptide-Receptor BindingPeptide 1 (Leu-Arg-Arg-Ala-L-Phe(pBz)-Leu-Gly)cAMP-dependent protein kinaseThe Bpa-containing peptide acted as a competitive inhibitor and, upon photolysis, covalently labeled the enzyme's active site with a stoichiometry of ~1:1. pnas.org
Enhancing Photoprobesp-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine (Abpa)α-conotoxin MI receptorA bifunctional Bpa analog containing a clickable alkyne allows for one-step incorporation of both a photoreactive group and a reporter tag, simplifying probe design. nih.govrsc.org

Peptide-drug conjugates (PDCs) are an emerging class of targeted therapeutics that use a peptide to deliver a cytotoxic payload specifically to diseased cells, such as cancer cells. nih.govmdpi.com A typical PDC consists of a homing peptide, a linker, and a drug. nih.gov

The incorporation of unnatural amino acids like Bpa is a valuable strategy in the research and development of PDCs. mdpi.comfrontiersin.org While not typically used as the primary linker in final drug products, Bpa plays a crucial role in the preclinical stages:

Target Validation : Bpa-containing versions of a homing peptide can be used to definitively identify and map the peptide's binding site on its target receptor through photo-crosslinking. This confirms the targeting mechanism before committing to the development of a full PDC. smolecule.comnih.gov

Mechanism of Action Studies : Photo-activatable PDCs can be designed to study the internalization and intracellular trafficking of the conjugate, providing insights into how and where the drug payload is released.

The ability to synthesize peptides with precisely placed functional groups like Bpa is a key enabler for creating more effective and selective targeted therapies. chemimpex.comcam.ac.uk

Mechanistic Investigations Involving Phenylalanine Containing Peptides and Their Derivatives

Elucidation of Molecular Recognition and Binding Events in Peptide-Protein Interactions

The study of NALP and its derivatives provides fundamental insights into the non-covalent interactions that govern how peptides recognize and bind to proteins and other receptors. The aromatic side chain of phenylalanine is a significant contributor to binding affinity through hydrophobic and van der Waals interactions. rsc.org

Research using model systems has been instrumental in dissecting these binding events. For instance, the complexation of NALP derivatives with cyclodextrins (CDs) serves as a model for how amino acid side chains are anchored in the sterically constrained binding pockets of proteins. acs.org Crystallographic studies of the N-acetyl-p-methoxy-l-phenylalanine methyl ester/β-cyclodextrin complex revealed that guest molecules penetrate the CD cavity, driven primarily by hydrophobic interactions. acs.org The orientation and depth of this penetration are further stabilized by a network of hydrogen bonds between the guest's acetyl backbone, neighboring host dimers, and water molecules. acs.org

Furthermore, studies on model dipeptides like N-acetyl-L-phenylalaninyl-L-methionine-amide help characterize specific, unconventional hydrogen bonds, such as those involving sulfur, which contribute to the stability and structure of peptides and proteins. researchgate.net These interactions, along with π-stacking and hydrophobic effects involving the phenylalanine ring, are crucial for the precise molecular recognition required for biological function. rsc.orgresearchgate.net

Table 1: Interactions in NALP Derivative Model Systems
Model SystemKey Interacting MoleculesPrimary Driving Forces for InteractionObserved Significance
N-acetyl-p-methoxy-l-phenylalanine methyl ester/β-CyclodextrinPhenylalanine derivative, Cyclodextrin hostHydrophobic interactions, Hydrogen bondingModels anchoring of amino acid side chains in protein binding pockets. acs.org
N-acetyl-L-phenylalaninyl-L-methionine-amidePhenylalanine residue, Methionine residueLondon dispersion forces, C−H···S hydrogen bondsElucidates the role of unconventional hydrogen bonds in protein stability and enzyme activity. researchgate.net
N-Ac-l-FOMe/β-CDN-acetyl-l-phenylalanine methyl ester, β-CyclodextrinHydrogen bonding, Intermolecular interactions with waterDemonstrates how modifications to the peptide backbone affect guest binding modes. acs.org

Enzymatic Reaction Mechanisms Modulated by Phenylalanine Residues in Peptides

N-Acetyl-L-phenylalanine is both a product and a modulator in several enzymatic reactions. It is biosynthesized from L-phenylalanine and acetyl-CoA by the enzyme Phenylalanine N-acetyltransferase (EC 2.3.1.53). ontosight.aiwikipedia.org This reaction provides an alternative metabolic pathway for phenylalanine, which is particularly important in conditions like phenylketonuria (PKU), a genetic disorder where the primary pathway of converting phenylalanine to tyrosine is impaired. hmdb.caontosight.ai

Beyond its role as a metabolic product, NALP can influence enzyme activity. A notable example is its interaction with the digestive enzyme pepsin. Studies on the pepsin-catalyzed hydrolysis of a synthetic peptide substrate (N-acetyl-l-phenylalanyl-l-phenylalanylglycine) showed that NALP acts as a non-competitive inhibitor. nih.gov This finding supports a mechanism of ordered product release and suggests a common pathway involving an amino-enzyme intermediate for both hydrolysis and transpeptidation reactions catalyzed by pepsin. nih.gov

The N-acetyl group on phenylalanine is also critical in synthetic applications, such as peptide synthesis, where it can influence the reaction. However, the activation of N-acetyl-l-phenylalanine for amidation reactions, for instance using the coupling agent TBTU, can lead to racemization at the alpha-carbon, which complicates the synthesis of stereochemically pure bioactive molecules. mdpi.com

Table 2: Enzymatic Reactions Involving N-Acetyl-L-phenylalanine (NALP)
EnzymeRole of NALPReaction / EffectSignificance
Phenylalanine N-acetyltransferaseProductAcetyl-CoA + L-phenylalanine → CoA + N-Acetyl-L-phenylalanine ontosight.aiwikipedia.orgAlternative phenylalanine metabolism; implicated in metabolic regulation and disorders like PKU. hmdb.caontosight.ai
PepsinInhibitor (Non-competitive)Inhibits the hydrolysis of peptide substrates. nih.govProvides evidence for an ordered product release mechanism in pepsin catalysis. nih.gov
N-acylpeptide hydrolaseProductReleases N-acetylated amino acids from peptides generated by proteolytic degradation. hmdb.caPart of protein turnover and metabolism. hmdb.ca

Exploration of Transport Mechanisms Across Biological Barriers (e.g., P-glycoprotein efflux)

The transport of peptides and peptide-like molecules across biological membranes is a critical process controlled by transporters such as P-glycoprotein (P-gp) and PepT1. P-gp, a member of the ATP-binding cassette (ABC) transporter superfamily, functions as an efflux pump that expels a wide variety of foreign substances from cells. portlandpress.com Its binding pocket is rich in nonpolar residues like phenylalanine, which allows it to interact with a broad range of hydrophobic and amphipathic compounds. portlandpress.comnih.gov While NALP itself is not listed as a primary P-gp substrate, its derivatives and peptides containing phenylalanine are central to understanding P-gp's broad specificity. nih.gov

Studies on the intestinal peptide transporter PepT1 have used NALP and its derivatives to probe the structural requirements for substrate binding. Research showed that N-acetyl-Phe was an effective inhibitor of peptide uptake via PepT1, suggesting that the transporter can recognize N-terminally blocked amino acids. mdpi.com This indicates that the N-terminus is a primary binding site for peptide recognition by PepT1. mdpi.com

Table 3: Interaction of NALP and Derivatives with Biological Transporters
TransporterCompoundObserved InteractionReference
PepT1N-acetyl-Phe (Ac-Phe)Effective inhibitor of peptide uptake (Ki = 1.81+/- 0.37 mM). mdpi.com
PepT1Ac-Phe-NH2Very weak interaction (Ki = 16.8+/-5.64 mM). mdpi.com
PepT1Phe-TyrHigh-affinity interaction (Ki = 0.10+/-0.04 mM). mdpi.com
P-glycoprotein (P-gp)General Phenylalanine-containing compoundsThe binding pocket of P-gp is rich in phenylalanine residues, contributing to its broad substrate specificity for hydrophobic molecules. portlandpress.comnih.gov

Studies on Peptide-Mediated Signal Transduction Pathways

Recent research has implicated N-Acetyl-L-phenylalanine in cellular signaling, particularly in response to environmental stress. In a study on Sophora alopecuroides under salt stress, metabolomic analysis revealed that the levels of N-acetyl-l-phenylalanine, along with L-phenylalanine and trans-cinnamic acid, gradually increased. mdpi.com This increase correlated with the upregulation of genes in the salicylic (B10762653) acid (SA) signal transduction pathway, suggesting that NALP may be part of a positive regulatory response to salt stress in plants. mdpi.com

In mammals, N-acylated amino acids are generally thought to be involved in detoxification pathways. frontiersin.org For example, elevated levels of NALP are found in the urine of individuals with phenylketonuria (PKU), where it represents a method of clearing excess phenylalanine. hmdb.ca While the direct signaling roles of longer-chain N-acyl phenylalanines are being explored, the function of short-chain derivatives like NALP appears more closely tied to metabolic homeostasis and stress response. frontiersin.org

Investigation of Peptide-Based Antimicrobial and Antiviral Strategies

The search for new antimicrobial agents has led to investigations of modified amino acids and peptides. N-Acetyl-L-phenylalanine has been identified as a natural product with selective antimicrobial properties. A compound isolated from the bacterium Streptomyces sp. G91353 was identified as NALP and was found to inhibit the growth of Gram-positive bacteria, including Streptococcus pyogenes. mbl.or.krresearchgate.net It had no effect on Gram-negative strains, indicating a selective mode of action. mbl.or.kr The proposed mechanism is the disturbance of D-alanyl-D-alanine synthesis, a crucial step in the formation of the bacterial cell wall. mbl.or.krresearchgate.net

The incorporation of phenylalanine and its derivatives is a common strategy in designing synthetic antimicrobial peptides. The hydrophobic nature of the phenyl group is critical for the peptide's ability to interact with and disrupt bacterial membranes. nih.gov Furthermore, N-terminal acetylation, as seen in NALP, is a known strategy to increase the stability of antimicrobial peptides against degradation by exopeptidases. nih.gov

Table 4: Antimicrobial Activity of N-Acetyl-L-phenylalanine (NALP)
Source OrganismTarget BacteriaActivity (MIC)Proposed MechanismReference
Streptomyces sp. G91353Streptococcus pyogenes 308A50 µg/mLDisturbance of D-alanyl-D-alanine synthesis mbl.or.krresearchgate.net
Streptomyces sp. G91353Streptococcus pyogenes 77A50 µg/mLDisturbance of D-alanyl-D-alanine synthesis mbl.or.krresearchgate.net
Streptomyces sp. G91353Gram-negative strainsNo effectN/A mbl.or.krresearchgate.net

Advanced Analytical Characterization Techniques for Fmoc L Phenylalanine Tert Butyl Ester and Its Synthetic Products

Chromatographic Methodologies for Purity Assessment and Separation

Chromatography is an indispensable tool for assessing the purity of Fmoc-L-Phenylalanine tert-butyl ester and separating it from synthetic byproducts. The high purity of Fmoc-amino acids, often exceeding 99%, is critical as impurities can be incorporated into a growing peptide chain, complicating purification and compromising the final product's integrity. nih.gov

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the chemical and enantiomeric purity of Fmoc-amino acid derivatives. nih.govresearchgate.net Reversed-phase HPLC (RP-HPLC) is particularly effective for analyzing these relatively nonpolar compounds.

In a typical RP-HPLC setup for Fmoc-L-Phenylalanine tert-butyl ester, a C18 column is employed. nih.govmdpi.org The separation is achieved by running a gradient of a polar mobile phase (often water with a modifier like trifluoroacetic acid, TFA) and a less polar organic mobile phase (such as acetonitrile, ACN, also with TFA). rsc.orgnih.gov The Fmoc group possesses a strong chromophore, allowing for sensitive detection using a UV detector, commonly at wavelengths of 254 nm, 260 nm, or 280 nm. researchgate.netmdpi.orgnih.gov

The presence of impurities, such as the free amino acid, dipeptides, or byproducts from the Fmoc protection step (like Fmoc-β-Ala-OH), can be identified and quantified. nih.gov For instance, kinetic studies of reactions involving Fmoc-protected amino acid esters utilize HPLC to monitor the consumption of the starting material and the formation of products over time. nih.gov Chiral HPLC, using specialized columns, is essential for determining the enantiomeric purity, ensuring that racemization has not occurred during synthesis or purification. cat-online.commdpi.com

Table 1: Example HPLC Conditions for Analysis of Fmoc-Amino Acid Derivatives

ParameterConditionSource
Column C18 (e.g., Kromasil, Phenomenex Jupiter) nih.govrsc.org
Mobile Phase A 0.07-0.2% TFA in Water nih.govrsc.org
Mobile Phase B 0.07-0.1% TFA in Acetonitrile (or ACN/Water mixture) mdpi.orgrsc.org
Gradient Linear gradient, e.g., 5-100% B over 18 min nih.gov
Flow Rate 0.3 - 1.0 mL/min nih.govrsc.org
Detection UV at 214, 254, 260, or 280 nm mdpi.orgnih.gov

Spectroscopic Techniques for Structural Elucidation

Spectroscopy provides detailed information about the molecular structure of Fmoc-L-Phenylalanine tert-butyl ester, confirming the presence of functional groups and the connectivity of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of molecules in solution. Both ¹H and ¹³C NMR are routinely used to confirm the identity and conformation of Fmoc-L-Phenylalanine tert-butyl ester. mdpi.comsemanticscholar.orgjournals.co.za

¹H NMR: The proton NMR spectrum provides a map of all hydrogen atoms in the molecule. For Fmoc-L-Phenylalanine tert-butyl ester, characteristic signals include the aromatic protons of the fluorenyl and phenyl groups (typically in the 7.0-7.8 ppm range), the methine proton of the Fmoc group, the alpha-proton of the amino acid, and the nine equivalent protons of the tert-butyl ester group (appearing as a sharp singlet around 1.4 ppm). mdpi.com

¹³C NMR: The carbon NMR spectrum reveals the chemical environment of each carbon atom. Key signals include those from the carbonyl carbons of the ester and carbamate (B1207046) groups (around 170 ppm and 156 ppm, respectively), the aromatic carbons, and the carbons of the tert-butyl and fluorenyl groups. mdpi.commdpi.com The chemical shifts of carbonyl carbons can be sensitive to the solvent environment, providing insights into intermolecular interactions. mdpi.com

Advanced 2D NMR techniques, such as COSY and HSQC, can be used to establish connectivity between protons and carbons, confirming the complete structural assignment. semanticscholar.org

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (CDCl₃) for Fmoc-L-Phenylalanine tert-Butyl Ester Analogs

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Source
tert-Butyl (CH₃)₃ ~1.45~28.0 mdpi.com
tert-Butyl (C) -~81.3 mdpi.com
α-CH ~4.1-4.4~53-55 mdpi.com
β-CH₂ ~3.1-3.2~38.9 mdpi.com
Fmoc/Phenyl Aromatic C-H ~7.2-7.8~120-144 mdpi.com
Ester C=O -~170.6 mdpi.com
Fmoc C=O -~155-156 mdpi.com

Mass Spectrometry for Molecular Mass and Fragment Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of Fmoc-L-Phenylalanine tert-butyl ester and for obtaining structural information through fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing protected amino acids and peptides, as it minimizes fragmentation during the ionization process, typically showing a prominent molecular ion peak. bvsalud.org For Fmoc-L-Phenylalanine tert-butyl ester, ESI-MS in positive ion mode would be expected to show protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

Tandem mass spectrometry (MS/MS) provides further structural confirmation by inducing fragmentation of a selected parent ion. nih.govnih.gov A characteristic fragmentation pathway for Fmoc-protected amino acids involves the cleavage of the Fmoc group. nih.gov In negative ion mode, a common fragmentation is the loss of the Fmoc moiety (196 Da) from the [M-H]⁻ ion. In positive ion mode, fragmentation can lead to the formation of the stable (9-fluorenyl)methyl cation at m/z 179. nih.gov These predictable fragmentation patterns are crucial for identifying the compound within complex mixtures and for sequencing peptides containing this residue. nih.govnih.gov

Elemental Analysis for Empirical Formula Determination

Elemental analysis provides the percentage composition of elements (primarily carbon, hydrogen, and nitrogen) in a pure sample. mdpi.com This technique is used to verify the empirical formula of the synthesized Fmoc-L-Phenylalanine tert-butyl ester (C₂₈H₂₉NO₄). The experimentally determined percentages of C, H, and N must align closely with the theoretically calculated values, providing a fundamental check of the compound's purity and identity.

Table 3: Theoretical Elemental Composition of Fmoc-L-Phenylalanine tert-Butyl Ester (C₂₈H₂₉NO₄)

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage
Carbon C12.01128336.30875.82%
Hydrogen H1.0082929.2326.59%
Nitrogen N14.007114.0073.16%
Oxygen O15.999463.99614.43%
Total 443.543 100.00%

Chiroptical Methods for Stereochemical Integrity Assessment

Chiroptical spectroscopy techniques are indispensable for verifying the stereochemical integrity of chiral molecules like Fmoc-L-phenylalanine tert-butyl ester and the peptides derived from it. These methods measure the differential interaction of a chiral sample with left- and right-circularly polarized light, providing information on the molecule's absolute configuration and conformation. The primary techniques employed are Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to confirm the stereochemical configuration and analyze the secondary structure of peptides and proteins. The method measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength.

In the context of Fmoc-L-phenylalanine tert-butyl ester and its synthetic products, CD serves two main purposes:

Absolute Configuration Confirmation : The CD spectrum of an enantiomer is a mirror image of that of its counterpart. Thus, CD can be used to confirm that the L-configuration of the phenylalanine residue is maintained throughout the synthetic process. The technique is sensitive enough to detect even small amounts of the D-enantiomer, which would indicate racemization. For Fmoc-amino acids, the fluorenyl group itself is a strong chromophore, and its interaction with the chiral center gives rise to characteristic CD signals. researchgate.net For instance, studies on co-assemblies of Fmoc-amino acids in hydrogels have shown strong CD signals indicative of the superhelical arrangement of the fluorenyl groups, which is directly influenced by the stereochemistry of the amino acid. researchgate.net

Conformational Analysis of Peptides : Once Fmoc-L-phenylalanine tert-butyl ester is incorporated into a peptide chain, CD spectroscopy is widely used to study the peptide's secondary structure (e.g., α-helix, β-sheet). acs.org The peptide backbone amides give rise to characteristic CD signals in the far-UV region (typically 190-250 nm). Stability studies of peptides containing modified phenylalanine residues often use CD spectroscopy to evaluate conformational impacts. Molecular dynamics simulations are often combined with CD analysis to validate the secondary structures of complex peptides. researchgate.net

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. acs.orgunimi.it While now less common than CD spectroscopy for conformational analysis, ORD remains a valuable tool for assessing stereochemical purity. A key feature of an ORD spectrum is the Cotton effect, which is the characteristic change in optical rotation in the vicinity of an absorption band of a chromophore.

For a compound like Fmoc-L-phenylalanine tert-butyl ester, the magnitude and sign of the specific rotation at a single wavelength (commonly the sodium D-line at 589 nm) are often used as a routine quality control measure. sigmaaldrich.com However, a full ORD spectrum provides more detailed information. For example, ORD studies on polypeptides have been used to identify helical or random-coil conformations based on the shape and sign of the Cotton effect. unimi.it

The table below summarizes typical data obtained from chiroptical analyses of Fmoc-amino acids and related peptide structures.

Table 1: Representative Chiroptical Data for Stereochemical Assessment

Compound/System Method Observed Signal Interpretation/Significance
L-Phenylalanine tert-butyl ester HCl Polarimetry [α]D20 = +47.0° (c=2 in ethanol) sigmaaldrich.com Confirms the bulk enantiomeric purity of the starting material.
Fmoc-L-Amino Acid Assemblies CD Spectroscopy Strong negative signal around 304 nm researchgate.net Indicates a superhelical arrangement of fluorenyl groups, confirming chiral self-assembly. researchgate.net
Peptides in Trifluoroethanol CD Spectroscopy Molar ellipticity measured at 222 nm rsc.org Quantification of α-helical content in a structure-promoting solvent. rsc.org
Protein Films Vibrational CD (VCD) Characteristic patterns in the amide I region (1800-1400 cm⁻¹) acs.org Determination of secondary structure (α-helix, β-sheet) in the solid state, eliminating water interference. acs.org

Table 2: List of Compound Names

Compound Name
Fmoc-L-phenylalanine tert-butyl ester
L-Phenylalanine tert-butyl ester hydrochloride
Poly-γ-D-glutamic acid
Fmoc-L-phenylalanine
Fmoc-L-glutamic acid
Fmoc-L-lysine

Emerging Research Directions and Future Perspectives in Fmoc L Phenylalanine Tert Butyl Ester Chemistry

Development of Sustainable and Environmentally Benign Synthesis Approaches

The traditional methods for peptide synthesis, while effective, often rely on hazardous solvents and reagents, generating significant chemical waste. nih.govtandfonline.com This has spurred a growing interest in developing more sustainable and environmentally friendly approaches for the synthesis of Fmoc-protected amino acids like Fmoc-L-phenylalanine tert-butyl ester and their subsequent use in SPPS.

Greener Solvents and Reagents: A primary focus of green chemistry in peptide synthesis is the replacement of commonly used solvents such as N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) with more benign alternatives. tandfonline.com Researchers are investigating the use of bio-based solvents and solvent mixtures, such as those derived from plants and biomass, to reduce the environmental footprint of the synthesis process. tandfonline.com For instance, a novel green solvent mixture of anisole (B1667542) and N-octylpyrrolidone (NOP) has been shown to effectively solubilize Fmoc-protected amino acids and swell the resins used in SPPS. tandfonline.com

In addition to greener solvents, efforts are being made to develop more sustainable coupling agents. The use of N-tert-butyl-N'-ethylcarbodiimide (TBEC) in combination with 5-(ethylthio)-1H-tetrazole (ETT) as an additive is being explored as a greener alternative to traditional coupling reagents. tandfonline.com

Process Optimization: Beyond the choice of materials, process optimization plays a crucial role in enhancing the sustainability of peptide synthesis. This includes minimizing the number of washing steps and reducing the excess of reagents used. advancedchemtech.com Continuous flow-based synthesis is emerging as a promising technique that can reduce solvent and reagent consumption compared to traditional batch processes. advancedchemtech.com Furthermore, protocols that minimize side reactions and improve product purity reduce the need for extensive purification steps, which are often resource-intensive. nih.gov One such approach involves the use of 4-methylpiperidine (B120128) (4-MP) for the removal of the Fmoc protecting group, which can lead to higher purity products and less hazardous waste compared to piperidine (B6355638). advancedchemtech.com

Recent research has also demonstrated the potential of using agro-waste derived solvent media for peptide bond formation, offering a greener process for the synthesis of dipeptide esters from Fmoc-amino acid chlorides and amino acid ester salts. nih.goveurekaselect.com This approach eliminates the need for an additional base for neutralization, further simplifying the process and reducing chemical waste. nih.goveurekaselect.com

Integration into High-Throughput and Automated Peptide Synthesis Platforms

The demand for synthetic peptides for various applications, from drug discovery to materials science, has driven the development of high-throughput and automated synthesis platforms. Fmoc-L-phenylalanine tert-butyl ester is ideally suited for integration into these systems due to the mild conditions required for the removal of the Fmoc protecting group. nih.gov

Automated Synthesizers: A variety of fully automated peptide synthesizers are commercially available, enabling the rapid and efficient production of peptides. bachem.com These instruments automate the repetitive cycles of deprotection, washing, and coupling steps inherent to SPPS. uci.edu The use of Fmoc chemistry is particularly advantageous in automated systems because the cleavage of the Fmoc group can be monitored in real-time by UV spectroscopy, allowing for precise control over the synthesis process. bachem.comvapourtec.com

Microwave-Assisted SPPS: To accelerate the synthesis process, microwave-assisted automated SPPS has been introduced. beilstein-journals.org Microwave irradiation can significantly reduce reaction times for both the deprotection and coupling steps, allowing for faster synthesis of peptide chains. beilstein-journals.org

Continuous Flow Synthesis: Continuous flow-based solid-phase peptide synthesizers represent another significant advancement in automated peptide synthesis. vapourtec.com These systems offer precise control over reaction conditions and can lead to higher purity peptides with reduced cycle times. vapourtec.com The ability to monitor reaction parameters in-line, such as UV absorbance and resin swelling, provides valuable data for optimizing the synthesis of challenging peptide sequences. vapourtec.com

The table below summarizes the key features of different automated peptide synthesis platforms.

PlatformKey FeaturesAdvantages
Conventional Automated Synthesizers Automated deprotection, washing, and coupling cycles.Increased throughput, reproducibility. mtoz-biolabs.com
Microwave-Assisted SPPS Utilizes microwave irradiation to accelerate reactions.Faster synthesis times. beilstein-journals.org
Continuous Flow SPPS Continuous flow of reagents over a solid support.Precise reaction control, potential for higher purity and efficiency. vapourtec.com

Computational Chemistry and Molecular Dynamics Simulations for Predictive Modeling of Peptide Behavior

Computational chemistry and molecular dynamics (MD) simulations have become indispensable tools for understanding and predicting the behavior of peptides at the molecular level. These methods provide valuable insights into the self-assembly processes of Fmoc-L-phenylalanine derivatives and the structural properties of the resulting peptide scaffolds.

Understanding Self-Assembly: MD simulations can elucidate the driving forces behind the self-assembly of Fmoc-phenylalanine and its derivatives into ordered nanostructures. researchgate.netrsc.org These simulations have shown that π-π stacking interactions between the fluorenyl rings of the Fmoc groups, as well as hydrogen bonding, play a crucial role in the formation and stabilization of these assemblies. researchgate.netacs.org By understanding these interactions, researchers can rationally design peptides with specific self-assembly properties.

Predicting Peptide Conformation: Computational models can predict the preferred conformations of peptides containing Fmoc-L-phenylalanine. This information is critical for designing peptides with specific biological activities or material properties. For example, MD simulations have been used to study the structural properties and conformational dynamics of de novo-designed peptides, helping to validate their potential applications. rsc.org

Investigating Environmental Effects: The influence of environmental factors, such as pH and solvent, on the self-assembly and stability of peptide structures can be investigated using computational methods. mdpi.comdovepress.com These studies have revealed that changes in pH can induce significant structural transitions in Fmoc-diphenylalanine nanofibers. mdpi.com

Recent studies have employed a combination of experimental and computational methods to investigate the self-assembly and phase transitions of fluorinated Fmoc-Phe derivatives. mdpi.com These studies have demonstrated that even minor modifications to the chemical structure, such as the position of a single fluorine atom, can have a significant impact on the resulting material properties. mdpi.com

Exploration of Novel Biomedical Applications for Fmoc-Protected Peptide Derivatives

The unique self-assembling properties of Fmoc-protected peptide derivatives, particularly those containing phenylalanine, have opened up a wide range of possibilities for novel biomedical applications. mdpi.com These materials are often biocompatible and biodegradable, making them attractive candidates for use in the body. researchgate.net

Drug Delivery: Fmoc-phenylalanine derivatives can self-assemble into hydrogels that can encapsulate and provide sustained release of therapeutic agents. acs.org The properties of these hydrogels can be tuned to control the release rate of the encapsulated drugs. For example, a self-assembling peptide containing phenylalanine has been shown to be an effective system for the sustained release of the anticancer drug 5-fluorouracil (B62378). dovepress.com

Tissue Engineering: The fibrous nanostructures formed by the self-assembly of Fmoc-protected peptides can mimic the extracellular matrix, providing a scaffold for cell growth and tissue regeneration. mdpi.commdpi.com These hydrogels have been shown to support the attachment, proliferation, and differentiation of various cell types. mdpi.comnih.gov For instance, a hydrogel formed from a doubly Fmoc-protected aspartic acid has shown promise for bone tissue engineering applications. mdpi.com

Antimicrobial Agents: Some Fmoc-phenylalanine derivatives have demonstrated intrinsic antimicrobial activity, particularly against Gram-positive bacteria. frontiersin.orgresearchgate.net These molecules can disrupt the bacterial cell membrane, leading to cell death. researchgate.net This opens up the possibility of developing new antimicrobial materials and coatings to combat bacterial infections. frontiersin.org

The table below highlights some of the key biomedical applications of Fmoc-protected peptide derivatives.

ApplicationDescriptionExample
Drug Delivery Encapsulation and sustained release of therapeutic agents from self-assembled hydrogels.Sustained release of 5-fluorouracil from a phenylalanine-containing peptide scaffold. dovepress.com
Tissue Engineering Providing a 3D scaffold that mimics the extracellular matrix to support cell growth and tissue regeneration.Fmoc-derivatized cationic hexapeptide hydrogels for supporting cell adhesion and proliferation. nih.gov
Antimicrobial Agents Direct antimicrobial activity through the disruption of bacterial cell membranes.Fmoc-phenylalanine hydrogels showing antibacterial activity against Staphylococcus aureus. frontiersin.org

Design of Functional Materials Incorporating Phenylalanine-Based Peptide Scaffolds

The ability of Fmoc-L-phenylalanine and its derivatives to self-assemble into well-defined nanostructures provides a powerful platform for the bottom-up design of functional materials. rsc.org These materials exhibit a range of interesting properties and have potential applications in various fields.

Hydrogels: One of the most studied applications of self-assembling Fmoc-phenylalanine derivatives is the formation of hydrogels. rsc.orgsigmaaldrich.com These hydrogels are formed by the entanglement of fibrillar nanostructures that trap large amounts of water. rsc.org The physical and mechanical properties of these hydrogels can be tuned by modifying the peptide sequence or the conditions for self-assembly. rsc.org These hydrogels have been explored for applications in drug delivery, tissue engineering, and as matrices for enzymatic reactions. researchgate.netrsc.org

Nanofibers and Nanotubes: In addition to hydrogels, Fmoc-phenylalanine derivatives can self-assemble into other well-defined nanostructures, such as nanofibers and nanotubes. acs.orgmdpi.com These nanostructures can serve as templates for the synthesis of other materials or as components in electronic and optical devices. For example, peptide nanofibers have been used as templates for the synthesis of TiO₂ nanofibers with tunable photocatalytic activity. researchgate.net

Functional Surfaces: The self-assembly of phenylalanine-based peptides can be used to create functional surfaces with specific properties. For example, hydrophobic peptides containing phenylalanine can self-assemble to form anti-fouling surfaces that inhibit the growth of bacteria. rsc.org

The design of these functional materials is guided by an understanding of the non-covalent interactions that drive the self-assembly process, including hydrogen bonding, π-π stacking, and hydrophobic interactions. acs.orgrsc.org By rationally designing the peptide sequence, researchers can control the morphology and properties of the resulting self-assembled materials.

Q & A

Q. How can researchers ensure compliance with FAIR principles when publishing data on EC 298-193-1?

  • Methodological Answer : Assign persistent identifiers (DOIs) to datasets via repositories like Zenodo. Embed metadata describing experimental conditions, units, and instrument calibration. Use standardized formats (e.g., .csv for tables, .cif for crystallography) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.